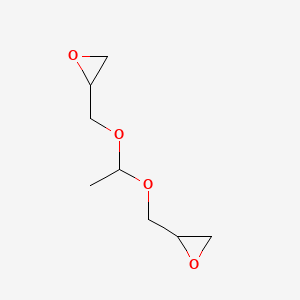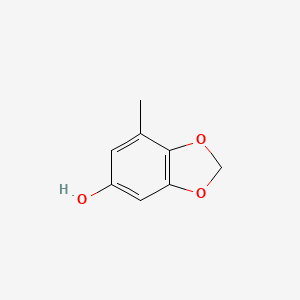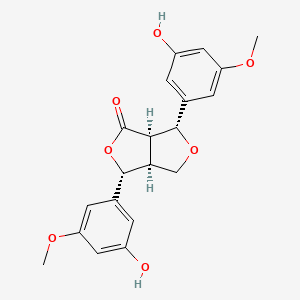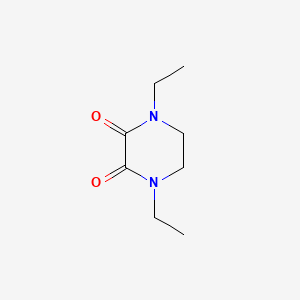![molecular formula C8H14O3 B13817183 [(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)
[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its chiral centers, making it an interesting subject for stereochemistry studies.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of [(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate typically involves the reaction of an epoxide with an acetic acid derivative. One common method is the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial applications due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production often employs flow microreactor systems for the synthesis of esters. This method is more efficient and sustainable compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavoring agents, and other fine chemicals.
作用機序
The mechanism of action of [(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound’s epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity is exploited in various biochemical assays to study enzyme mechanisms and protein interactions .
類似化合物との比較
Similar Compounds
Ethyl acetate: A common ester with similar structural features but different functional properties.
Methyl butyrate: Another ester used in flavoring and fragrance applications.
Isopropyl acetate: Known for its use as a solvent in coatings and inks
Uniqueness
[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate is unique due to its chiral centers and epoxide ring, which confer distinct reactivity and stereochemical properties. These features make it valuable in asymmetric synthesis and stereochemical studies.
特性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC名 |
[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate |
InChI |
InChI=1S/C8H14O3/c1-5(2)8-7(11-8)4-10-6(3)9/h5,7-8H,4H2,1-3H3/t7-,8-/m0/s1 |
InChIキー |
QJIPJNXAJBICEZ-YUMQZZPRSA-N |
異性体SMILES |
CC(C)[C@H]1[C@@H](O1)COC(=O)C |
正規SMILES |
CC(C)C1C(O1)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


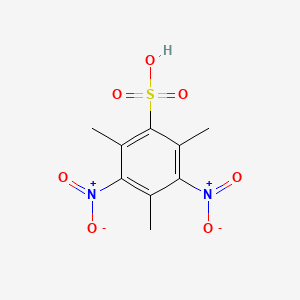

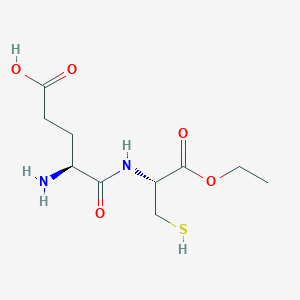
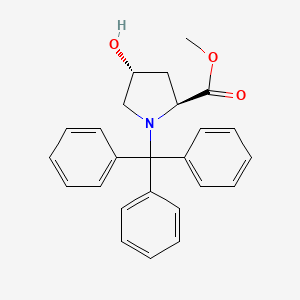

![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)

